Glycyl-D-serine

Description

The Significance of D-Amino Acids and Dipeptides in Contemporary Biological and Chemical Sciences

D-Amino Acids: While L-amino acids form the fundamental building blocks of proteins in most biological systems, D-amino acids, though less prevalent, possess significant biological and chemical importance biopharmaspec.comchromatographyonline.comfrontiersin.orgnih.gov. In microorganisms, D-amino acids like D-alanine and D-glutamic acid are crucial components of peptidoglycans, which provide structural integrity and resistance to enzymatic degradation in bacterial cell walls biopharmaspec.comfrontiersin.orgnih.govtandfonline.com. They also contribute to the resilience of yeast spores against proteolytic enzymes frontiersin.orgtandfonline.com. Beyond structural roles, D-amino acids participate in various biological processes. D-serine, for instance, acts as a key neuromodulator in the mammalian central nervous system, functioning as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This activity is vital for synaptic plasticity, neurodevelopment, and cognitive functions such as learning and memory biopharmaspec.comtocris.comexamine.comresearchgate.netnih.govnih.govfrontiersin.orgmdpi.com. The presence of D-amino acids has also been linked to neurological pathologies, cancer, and kidney disorders, suggesting their potential as biomarkers chromatographyonline.com. In chemical research, D-amino acids are strategically incorporated into synthetic peptides to enhance stability, increase resistance to proteolysis, and prolong biological half-life biopharmaspec.com. They also serve as valuable chiral building blocks in organic synthesis mdpi.comresearchgate.net. Mammals can acquire D-amino acids through diet, gut microbiota, and endogenous biosynthesis, and their detection often requires sensitive chiral separation techniques chromatographyonline.com.

Dipeptides: Dipeptides, formed by the linkage of two amino acids via a peptide bond, are fundamental units in biochemistry recognized for their diverse biological roles ontosight.aibachem.comhmdb.ca. They are involved in essential biological processes such as protein synthesis and nutrient absorption ontosight.ai. Dipeptides can also function as independent bioactive molecules, exhibiting properties like antioxidant, anti-inflammatory, or immune-modulating effects ontosight.ai. Some dipeptides have demonstrated health-promoting attributes, making them subjects of interest in nutritional and therapeutic research ontosight.ai. Furthermore, dipeptides can possess distinct physical properties compared to their constituent amino acids, such as enhanced thermal stability or solubility researchgate.net. They have been investigated for various pharmacological applications, including antihypertensive, anticancer, and neuroprotective activities researchgate.net. Their cellular uptake is facilitated by specific transporter proteins, aiding their entry for further metabolic processing bachem.com. The synthesis and application of dipeptides are active areas of research, with efforts focused on developing cost-effective production methods to expand their utility researchgate.net.

Positioning Glycyl-D-serine within the Landscape of Enantiomeric Peptide Studies

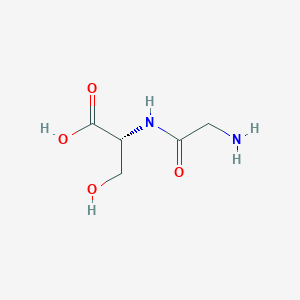

This compound (Gly-D-Ser) is a dipeptide composed of the achiral amino acid glycine (B1666218) and the D-enantiomer of serine guidechem.com. As a dipeptide incorporating a D-amino acid, it falls within the domain of enantiomeric peptide studies, which investigate how the stereochemistry of amino acid residues influences peptide structure, stability, and biological activity nih.govmdpi.comnih.govfrontiersin.org. The incorporation of D-amino acids into peptide sequences is a recognized strategy for modulating properties such as resistance to enzymatic degradation biopharmaspec.com.

The study of enantiomeric peptides, including those containing D-amino acids, is a growing field in chemical and biochemical research. These peptides can exhibit reciprocal biological activities when compared to their L-enantiomeric counterparts mdpi.com. For instance, research employing mass spectrometry for chiral recognition has demonstrated that a peptide's sequence, including the nature and position of its amino acid residues, significantly affects its discriminability based on enantiomeric form nih.gov. D-amino acids also serve as critical chiral building blocks in the synthesis of complex molecules and biologically active compounds mdpi.comresearchgate.net.

While extensive research findings specifically detailing the unique biological activities or experimental outcomes of this compound as a dipeptide are not extensively publicized in the provided search snippets, its components and classification place it within areas of interest for chemical and biochemical investigation guidechem.comnih.gov. Glycine and D-serine are involved in various metabolic pathways and signaling processes researchgate.netbiorxiv.org. D-serine, in particular, is recognized for its role in NMDA receptor modulation tocris.comexamine.comresearchgate.netnih.govnih.govfrontiersin.orgmdpi.com. This compound itself has been noted in studies concerning the interaction of dipeptides with sRNA and in investigations of proton conductivity in hydrated peptide crystals researchgate.netchemicalbook.com. Its chemical and physical properties are documented, providing a foundation for further experimental exploration.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₅H₁₀N₂O₄ | guidechem.comnih.govsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 162.145 g/mol | guidechem.comnih.govsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 82660-87-5 | guidechem.com |

| IUPAC Name | 2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | nih.gov |

| Topological Polar Surface Area | 113 Ų | guidechem.com |

| Hydrogen Bond Donor Count | 4 | guidechem.com |

| Hydrogen Bond Acceptor Count | 5 | guidechem.com |

| Solubility | Very soluble (>1000 g/L at 25°C) | guidechem.com |

Compound Name List:

this compound

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCRXDTUTZHDEU-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)NC(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Chemical Derivatization of Glycyl D Serine

Methodological Advances in Stereoselective Synthesis of Glycyl-D-serine

The formation of the peptide bond between glycine (B1666218) and D-serine requires careful optimization to ensure high yield, purity, and, most importantly, the retention of the desired stereochemistry at the α-carbon of the D-serine moiety. Researchers have explored and refined various synthetic approaches, including solid-phase peptide synthesis (SPPS), solution-phase synthesis, and enzymatic methods, to achieve these goals.

Solid-Phase Peptide Synthesis (SPPS) Optimizations for Dipeptide Formation

Solid-phase peptide synthesis offers a streamlined approach for the synthesis of peptides by anchoring the growing peptide chain to an insoluble resin, which simplifies the purification process. For the synthesis of this compound, the choice of coupling reagents and reaction conditions is critical to prevent racemization of the D-serine residue.

Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. More advanced uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have demonstrated high coupling efficiencies and are particularly effective in minimizing the loss of chiral integrity.

The optimization of SPPS for this compound involves a careful selection of the resin, protecting groups for the amino and carboxyl termini, and the side chain of D-serine. The reaction conditions, including solvent, temperature, and reaction time, are meticulously controlled to ensure the complete and stereochemically pure formation of the dipeptide.

Table 1: Comparison of Coupling Reagents in Solid-Phase Synthesis of Dipeptides

| Coupling Reagent | Additive | Typical Coupling Time | Relative Efficiency | Racemization Risk |

|---|---|---|---|---|

| DCC | HOBt | 2-4 hours | Good | Low to Moderate |

| DIC | HOBt | 2-4 hours | Good | Low to Moderate |

| HBTU | HOBt/DIPEA | 30-60 minutes | High | Low |

| HATU | HOAt/DIPEA | 15-30 minutes | Very High | Very Low |

Enzymatic Approaches to this compound Synthesis

Enzymatic peptide synthesis offers a green and highly stereoselective alternative to chemical methods. Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under controlled conditions, such as in organic solvents or aqueous-organic mixtures where the equilibrium is shifted towards synthesis.

The use of proteases like thermolysin or papain can facilitate the coupling of a protected glycine derivative with D-serine. The high stereospecificity of these enzymes ensures that only the L-enantiomer of a racemic amino acid would typically react, which underscores the importance of using enantiomerically pure D-serine as a starting material for the synthesis of this compound. While the direct enzymatic synthesis of this compound is a promising area, detailed studies and optimization of reaction conditions for this specific dipeptide are still emerging. Computational studies on D-aminopeptidase suggest the potential for developing enzymes that can efficiently synthesize peptides containing D-amino acids.

Precursor Chemistry and Enantiomeric Purity Control in D-Serine Production

The availability of enantiomerically pure D-serine is a critical prerequisite for the successful synthesis of this compound. D-serine is not as readily available from natural sources as its L-enantiomer, necessitating the development of efficient methods for its production.

Catalytic and Biocatalytic Racemization of L-Serine to D-Serine

Racemization of the more abundant and less expensive L-serine is a key strategy for the production of D-serine. This can be achieved through both chemical and biological methods.

Catalytic Racemization: Chemical racemization can be performed under alkaline conditions at elevated temperatures, often in the presence of a catalyst such as pyridoxal (B1214274) phosphate (B84403). However, these conditions can sometimes lead to side reactions and require careful control to maintain good yields.

Biocatalytic Racemization: A more elegant and specific approach is the use of racemase enzymes. Serine racemase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme found in various organisms, directly catalyzes the interconversion of L-serine and D-serine. nih.gov This enzyme is highly selective for serine and does not racemize other amino acids. nih.gov The biocatalytic process operates under mild conditions, offering a significant advantage over harsh chemical methods. The equilibrium of the reaction leads to a racemic mixture of L- and D-serine, from which the D-enantiomer can be separated.

Table 2: Key Parameters of Serine Racemase from Rat Brain

| Parameter | Value |

|---|---|

| Molecular Mass | ~37 kDa |

| Cofactor | Pyridoxal 5'-phosphate (PLP) |

| Optimal pH | ~8.0 |

| Substrate Specificity | Highly selective for serine |

Data sourced from studies on purified serine racemase. nih.gov

Chemoenzymatic Synthesis of D-Serine Intermediates

Chemoenzymatic methods combine the advantages of chemical synthesis and biocatalysis to produce enantiomerically pure compounds. A prominent example for the production of D-amino acids is the "hydantoinase process."

In this multi-enzymatic cascade, a chemically synthesized racemic 5-substituted hydantoin (B18101) (in this case, 5-(hydroxymethyl)hydantoin derived from DL-serine) is used as the starting material. A D-stereospecific hydantoinase selectively hydrolyzes the D-enantiomer of the hydantoin to N-carbamoyl-D-serine. This intermediate is then hydrolyzed by a D-carbamoylase to yield D-serine. A hydantoin racemase is also included in the process to continuously convert the remaining L-hydantoin into the D-form, theoretically allowing for a 100% conversion of the racemic starting material to the desired D-amino acid. One study demonstrated the synthesis of D-serine from DL-5-hydroxymethylhydantoin with a yield of 81.7%. finechemicals.com.cn

The enantiomeric purity of the final D-serine product is crucial and is typically determined using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase or after derivatization with a chiral reagent. nih.govchromatographyonline.com

Table 3: Enzymes Involved in the Hydantoinase Process for D-Serine Production

| Enzyme | Function |

|---|---|

| Hydantoin Racemase | Racemization of L-5-(hydroxymethyl)hydantoin to D-5-(hydroxymethyl)hydantoin |

| D-Hydantoinase | Stereoselective hydrolysis of D-5-(hydroxymethyl)hydantoin |

| D-Carbamoylase | Hydrolysis of N-carbamoyl-D-serine to D-serine |

Functional Derivatization of this compound for Research Applications

The functionalization of this compound is pivotal for creating tailored molecules that can be used to explore its biological context. Derivatization can be targeted at the N-terminal glycine, the C-terminal D-serine, or the hydroxyl side chain of the D-serine residue. The choice of derivatization strategy depends on the intended application, whether it be for visualizing the dipeptide's localization, identifying its binding partners, or tracking its metabolic fate.

Conjugation Chemistry for Probe Development and Ligand Design

The development of probes and ligands based on the this compound scaffold is essential for studying its interactions with biological systems. Conjugation chemistry provides the means to attach reporter molecules, such as fluorophores, or to modify the dipeptide's structure to enhance its binding affinity and selectivity for specific targets.

A primary strategy for the fluorescent labeling of peptides like this compound involves the modification of the N-terminal amine or the C-terminal carboxyl group. formulationbio.comsigmaaldrich.com Amine-reactive fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC) and rhodamine derivatives, can be readily coupled to the N-terminal glycine. sb-peptide.com This approach, however, can sometimes interfere with the biological activity of the peptide if the N-terminus is crucial for receptor recognition. In such cases, C-terminal labeling offers an alternative. This can be achieved by activating the C-terminal carboxyl group and coupling it to an amine-containing fluorophore. sigmaaldrich.com

Another powerful set of techniques for peptide labeling falls under the umbrella of "click chemistry," which describes reactions that are rapid, selective, and high-yielding. bachem.combachem.comlumiprobe.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, where an azide-modified this compound could be reacted with an alkyne-containing fluorescent probe. bachem.combachem.com This bioorthogonal ligation strategy is highly efficient and can be performed under mild, aqueous conditions, making it suitable for complex biological environments. nih.govbiosyn.com

The design of this compound-based ligands often involves modifying the peptide backbone or side chains to improve affinity and selectivity for a particular receptor. For instance, given that D-serine is a co-agonist at the glycine binding site of the NMDA receptor, this compound analogs could be designed to probe this interaction. nih.gov Strategies might include replacing the peptide bond with a more stable linkage or introducing conformational constraints to lock the molecule in a bioactive conformation. rsc.orgnih.gov

| Probe/Ligand Type | Conjugation Strategy | Reporter/Functional Group | Potential Application |

| N-terminally Labeled Probe | Amine-reactive coupling | Fluorescein, Rhodamine | Cellular imaging, binding assays |

| C-terminally Labeled Probe | Carboxyl activation and amidation | Dansyl, EDANS | FRET-based enzyme assays |

| "Clicked" Fluorescent Probe | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Azide or alkyne-modified fluorophore | In vivo imaging, target identification |

| Conformationally Constrained Ligand | Peptide backbone modification | Cyclization, non-natural amino acid incorporation | Receptor binding studies, pharmacological tool |

Isotopic Labeling Strategies for Mechanistic Elucidation Studies

Isotopic labeling is a powerful tool for elucidating the metabolic fate and mechanism of action of molecules like this compound. wikipedia.org By replacing specific atoms with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N)), the dipeptide can be tracked and quantified in complex biological samples using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgjpt.comcpcscientific.com

Deuterium Labeling: Deuterium-labeled this compound can be synthesized to serve as an internal standard in quantitative mass spectrometry-based assays. acs.orgresearchgate.netresearchgate.net The increased mass of the deuterated analog allows it to be distinguished from the endogenous, unlabeled dipeptide, enabling precise quantification in biological matrices. For example, a deuterated serine dipeptide lipid containing a glycyl-serine moiety has been synthesized for the analysis of biological samples. Hydrogen-deuterium exchange (HDX) mass spectrometry is another application where deuterium labeling can provide insights into the conformation and dynamics of the dipeptide and its interactions with binding partners. nih.govacs.org

Carbon-13 and Nitrogen-15 Labeling: The incorporation of ¹³C and ¹⁵N into the peptide backbone of this compound is particularly valuable for NMR-based structural and mechanistic studies. researchgate.netnih.govnih.gov These isotopes are NMR-active and can provide detailed information about the dipeptide's structure, dynamics, and binding interactions at atomic resolution. sigmaaldrich.com The synthesis of ¹³C- and ¹⁵N-labeled peptides can be achieved through solid-phase peptide synthesis using isotopically enriched amino acid precursors. silantes.com This allows for the precise placement of the isotopic labels at specific positions within the this compound molecule. nih.govproteogenix.science Such selectively labeled peptides are instrumental in mechanistic studies to trace the transformation of the dipeptide in enzymatic reactions or metabolic pathways. researchgate.netnih.gov

| Isotope | Labeling Strategy | Analytical Technique | Research Application |

| Deuterium (²H) | Chemical synthesis with deuterated precursors | Mass Spectrometry (MS) | Quantitative analysis, internal standard, Hydrogen-Deuterium Exchange (HDX) studies |

| Carbon-13 (¹³C) | Solid-phase synthesis with ¹³C-labeled amino acids | Nuclear Magnetic Resonance (NMR) Spectroscopy, MS | Structural elucidation, mechanistic studies, metabolic tracing |

| Nitrogen-15 (¹⁵N) | Solid-phase synthesis with ¹⁵N-labeled amino acids | Nuclear Magnetic Resonance (NMR) Spectroscopy, MS | Structural elucidation, mechanistic studies, metabolic tracing |

Sophisticated Analytical Methodologies for Glycyl D Serine Characterization and Quantification

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are fundamental to the separation and purity assessment of Glycyl-D-serine. The choice of technique is dictated by the specific analytical challenge, such as resolving enantiomers or achieving ultra-sensitive detection.

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of this compound from its L-enantiomer, Glycyl-L-serine. This separation is critical as the biological activity of peptides is often stereospecific. The resolution of these enantiomers is typically achieved through the use of chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. rsc.orgresearchgate.net

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven effective for the direct analysis of underivatized amino acids and their derivatives. These stationary phases offer multiple chiral recognition sites, including cavities, baskets, and charged groups, which interact differently with the D- and L-enantiomers, leading to their separation. For dipeptides like this compound, the D-enantiomer is often more strongly retained on such columns due to the specific interactions between the peptide and the chiral selector.

Alternatively, pre-column derivatization with a chiral reagent can be employed. This method converts the enantiomers into diastereomers with distinct physicochemical properties, allowing for their separation on a standard reversed-phase HPLC column. nih.gov

Table 1: Chiral HPLC Methods for Serine Enantiomer Resolution

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection Method | Key Findings |

|---|---|---|---|

| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Aqueous/Organic mixtures (e.g., water/methanol/acetonitrile) with additives like acetic acid or triethylamine | UV, Mass Spectrometry (MS) | Direct resolution of underivatized amino acid enantiomers. The D-enantiomer is typically more retained. |

| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Normal or reversed-phase solvents depending on the specific column and derivatization | UV, Fluorescence | Effective for a wide range of chiral compounds, often requiring derivatization of the analyte. rsc.orgresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since dipeptides like this compound are non-volatile, a crucial prerequisite for GC-MS analysis is derivatization. sigmaaldrich.comyoutube.com This chemical modification process converts the polar functional groups (amino and carboxyl groups) into less polar and more volatile derivatives. thermofisher.com

Common derivatization methods for amino acids and peptides include silylation, acylation, and esterification. sigmaaldrich.com Silylation, for instance, replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the analyte. thermofisher.com Following derivatization, the sample is introduced into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification and quantification. youtube.com The fragmentation patterns observed in the mass spectrum are characteristic of the derivatized dipeptide and can be used for structural confirmation. sigmaaldrich.com

Table 2: GC-MS Analysis of Derivatized Amino Acids

| Derivatization Reagent | Derivative Formed | GC Column Type | Key Analytical Advantages |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | Non-polar or semi-polar capillary columns (e.g., 5% phenyl-methylpolysiloxane) | High volatility and thermal stability of derivatives, leading to good chromatographic peak shapes. thermofisher.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) derivative | Similar to TMS derivatives | TBDMS derivatives are more stable to hydrolysis than TMS derivatives. sigmaaldrich.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of this compound in complex matrices. nih.gov This method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov For the analysis of this compound, reversed-phase HPLC is often employed to separate the dipeptide from other components in the sample. chromatographyonline.com

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. In a tandem mass spectrometer, a specific ion corresponding to the protonated or deprotonated this compound is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the detection of trace amounts of the dipeptide. nih.gov The specific precursor-to-product ion transitions serve as a unique fingerprint for this compound, enabling its unambiguous identification and quantification. nih.gov

Table 3: LC-MS/MS Parameters for D-Serine Analysis

| Chromatographic Column | Mobile Phase | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|---|

| Reversed-phase C18 | Acidified water and acetonitrile (B52724) gradient | Positive Electrospray Ionization (ESI+) | 106.1 | 60.0 |

Note: The m/z values are for D-serine and would be different for this compound, but illustrate the principle of MRM. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. inflibnet.ac.in When coupled with Laser-Induced Fluorescence (LIF) detection, CE-LIF becomes an extremely sensitive method for the analysis of D-amino acids and their containing peptides. nih.govnih.gov

For the analysis of this compound using CE-LIF, the dipeptide is first derivatized with a fluorescent tag. This derivatization step is necessary because this compound is not naturally fluorescent. researchgate.netfigshare.com The derivatized sample is then injected into a narrow capillary filled with a background electrolyte. When a high voltage is applied across the capillary, the charged analytes migrate at different velocities, leading to their separation. inflibnet.ac.in A laser excites the fluorescent tags as they pass through a detection window, and the emitted fluorescence is detected by a sensitive detector. nih.govnih.gov The high efficiency of CE separation, combined with the low detection limits of LIF, makes this technique particularly suitable for the analysis of D-amino acids in samples where they are present at very low concentrations. researchgate.netfigshare.com

Table 4: CE-LIF Method for D-Serine Analysis

| Derivatizing Agent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Limit of Detection (LOD) |

|---|---|---|---|

| Fluorescein (B123965) isothiocyanate (FITC) | 488 | 520 | 0.1 µM |

Data based on the analysis of D-serine. nih.gov

Comprehensive Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric techniques are vital for the detailed structural analysis of this compound, providing insights into its connectivity, conformation, and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution. duke.eduspringernature.com For this compound, NMR can be used to confirm the covalent structure by identifying the individual atoms and their connectivity through the peptide bond. muni.cz

One-dimensional NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish correlations between adjacent protons and between protons and their directly attached carbons, respectively. These correlations are instrumental in assigning the resonances to specific atoms within the dipeptide. duke.edu

Furthermore, NMR can provide insights into the three-dimensional conformation of this compound in solution. ox.ac.uk Through-space interactions between protons, detected using Nuclear Overhauser Effect (NOE) experiments, can provide distance constraints that help to define the preferred spatial arrangement of the atoms. muni.cz The analysis of coupling constants can also provide information about dihedral angles, further refining the conformational model of the dipeptide. nih.gov

Table 5: Key NMR Parameters for Peptide Structural Analysis

| NMR Experiment | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Chemical shifts and coupling constants of protons. | Provides information on the electronic environment of each proton and dihedral angles. nih.gov |

| ¹³C NMR | Chemical shifts of carbon atoms. | Sensitive to the local geometry and conformation of the peptide backbone and side chain. nih.gov |

| COSY | Correlation between scalar-coupled protons. | Identifies adjacent protons, confirming the amino acid sequence. duke.edu |

| NOESY | Correlation between protons that are close in space. | Provides distance constraints for determining the 3D conformation. muni.cz |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide a unique "vibrational fingerprint" of a molecule by probing the vibrations of its chemical bonds. mdpi.comsciencedaily.com These methods are highly sensitive to molecular structure, conformation, and intermolecular interactions, making them valuable for the characterization of dipeptides like this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, key functional groups such as the amide bond (-CONH-), carboxyl group (-COOH), amino group (-NH2), and C-H bonds will exhibit characteristic absorption peaks. For instance, the amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) are particularly informative for studying peptide backbone conformation. Fourier Transform Infrared (FTIR) spectroscopy can be a primary analytical tool for identifying serine isomers and their racemic mixtures, as different isomers can present distinct absorption bands. researchgate.net Studies on the amino acid serine have utilized FTIR to investigate the effects of chirality on complexation processes by monitoring spectral changes in the 600–4000 cm⁻¹ range. researchgate.net

Raman Spectroscopy is a complementary technique that involves inelastic scattering of monochromatic light, usually from a laser. americanpharmaceuticalreview.com When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a shift in frequency. scitechdaily.com This frequency shift corresponds to the vibrational energy levels of the molecule. Raman spectra provide information on the chemical composition and molecular structure based on functional group detection. mdpi.com Key vibrational modes for this compound, such as amide I, amide III, and vibrations associated with the amino acid side chains, can be identified. Raman spectroscopy is particularly advantageous for analyzing aqueous samples due to the weak Raman scattering of water. Recent advancements have increased the measurement rate of Raman spectroscopy by 100-fold, enhancing its application for high-throughput analysis. sciencedaily.comscitechdaily.com

The table below summarizes some of the characteristic vibrational frequencies for the functional groups present in this compound that are detectable by IR and Raman spectroscopy.

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Amide I | C=O stretch | 1600-1700 | IR, Raman |

| Amide II | N-H bend, C-N stretch | 1510-1580 | IR |

| Amide III | C-N stretch, N-H bend | 1220-1300 | IR, Raman |

| Carboxyl (C=O) | C=O stretch | 1700-1725 | IR, Raman |

| Carboxyl (O-H) | O-H stretch | 2500-3300 (broad) | IR |

| Amino (N-H) | N-H stretch | 3300-3500 | IR, Raman |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation and Sequence Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation and sequencing of peptides. creative-proteomics.com The technique involves multiple stages of mass analysis, typically including the isolation of a specific precursor ion (in this case, the protonated this compound ion, [Gly-D-Ser+H]⁺), its fragmentation through collision-induced dissociation (CID), and the mass analysis of the resulting product ions. nih.govadelaide.edu.au The fragmentation pattern is predictable and provides definitive information about the amino acid sequence.

For a simple dipeptide like this compound, CID primarily cleaves the peptide amide bond. nih.gov This fragmentation process, often explained by the "mobile proton" model, leads to the formation of specific ion types. nih.gov The most common fragment ions for peptides are b- and y-type ions.

b-ions contain the N-terminus and are formed by the cleavage of the amide bond, with the charge retained on the N-terminal fragment.

y-ions contain the C-terminus and are formed when the charge is retained on the C-terminal fragment.

The fragmentation of protonated this compound would be expected to produce a specific set of b and y ions. The analysis of the mass-to-charge (m/z) ratios of these fragments allows for the confirmation of the dipeptide's sequence.

Table 2: Predicted MS/MS Fragmentation Ions for Protonated this compound ([M+H]⁺)

| Precursor Ion | Theoretical m/z | Fragment Ion Type | Fragment Sequence | Theoretical m/z |

|---|---|---|---|---|

| [Gly-D-Ser+H]⁺ | 163.07 | b₁ | [Gly]⁺ | 58.03 |

The presence of specific amino acids can also lead to characteristic neutral losses from fragment ions, such as the loss of water (-18 Da) or ammonia (B1221849) (-17 Da), providing additional structural confirmation. researchgate.net The interpretation of these fragmentation pathways is fundamental to peptide identification in complex mixtures and is a cornerstone of proteomics research. nih.gov Advanced MS techniques allow for the analysis of not only the sequence but also modifications and structural isomers. acs.org

Development and Application of Biosensor and Specific Enzymatic Assays for D-Serine and this compound Detection

The detection of D-amino acids and their containing peptides is crucial for understanding their physiological roles. nih.gov While methods for this compound are less specific, highly sensitive biosensors and enzymatic assays have been developed for its constituent amino acid, D-serine, the principles of which are applicable to dipeptide detection. acs.orgmdpi.com

Enzymatic Assays: These assays leverage the high specificity of enzymes. A common method for D-serine detection uses the enzyme D-serine dehydratase (also known as D-serine deaminase) from Saccharomyces cerevisiae, which specifically catalyzes the conversion of D-serine into pyruvate (B1213749) and ammonia. nih.govresearchgate.net The resulting pyruvate can then be quantified through several methods:

Colorimetric Assay: Pyruvate is measured using lactate (B86563) dehydrogenase (LDH), which reduces it to lactate while oxidizing NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is proportional to the D-serine concentration. cosmobiousa.com

Fluorometric Assay: A more sensitive approach involves pyruvate oxidase, which converts pyruvate to acetyl-phosphate and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a probe like Amplex® Red in the presence of horseradish peroxidase (HRP), which generates a highly fluorescent product. lookchem.com This method can detect submicromolar concentrations of D-serine. lookchem.com

Electrochemical Biosensors: These devices couple a biological recognition element with an electrochemical transducer. biosynth.com For D-serine detection, amperometric biosensors are commonly employed. researchgate.net These often use the enzyme D-amino acid oxidase (DAAO), which oxidizes D-serine, producing H₂O₂ as a byproduct. nih.gov The H₂O₂ is then electrochemically oxidized at a platinum electrode, generating a current that is proportional to the D-serine concentration. researchgate.net To enhance selectivity, engineered DAAO enzymes with improved affinity for D-serine have been developed. acs.org These biosensors offer real-time detection capabilities, which are valuable for monitoring dynamic changes in biological systems. nih.gov

Fluorescent Biosensors: These sensors are based on solute-binding proteins that undergo a conformational change upon binding to the target analyte. A fluorescent biosensor for D-serine (D-serFS) was engineered from a D-alanine-specific binding protein. acs.orgbiorxiv.org Binding of D-serine induces a change in the protein's conformation, leading to a measurable change in fluorescence, allowing for the quantification of physiologically relevant concentrations. biorxiv.org

While these methods primarily target D-serine, they can be adapted for this compound. The dipeptide could first be hydrolyzed to release D-serine, which is then detected. Alternatively, peptide-based biosensors could be designed where this compound itself is the analyte, recognized by a specific peptide or antibody as the biorecognition element. mdpi.comacs.org

Method Validation and Quality Control in D-Amino Acid and Dipeptide Analytical Research

The reliability and accuracy of analytical data for D-amino acids and dipeptides depend on rigorous method validation and consistent quality control (QC). researchgate.nettepnelpharmaservices.com Validation ensures that an analytical method is suitable for its intended purpose, while QC ensures that the method performs as expected on an ongoing basis. intavispeptides.com These processes are guided by international standards, such as those from the International Conference on Harmonisation (ICH). researchgate.netresearchgate.net

Method Validation Parameters: A comprehensive validation of an analytical method for this compound would involve assessing several key parameters: researchgate.netnih.gov

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, such as its L-enantiomer (Glycyl-L-serine) or other amino acids and peptides. This is often achieved using chiral chromatography columns. nih.gov

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). cabidigitallibrary.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. cabidigitallibrary.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. cabidigitallibrary.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below provides typical acceptance criteria for these validation parameters in bioanalytical method validation.

Table 3: Key Parameters and Typical Acceptance Criteria for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness to the true value | Mean value within ±15% of nominal value (±20% at LOQ) |

| Precision | Agreement between repeated measurements | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |

| LOD & LOQ | Smallest detectable & quantifiable amounts | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1 |

| Selectivity | No significant interference at the retention time of the analyte | Response of interfering components <20% of LOQ |

Quality Control (QC): In a research or manufacturing setting, QC involves the routine analysis of QC samples at multiple concentration levels alongside the unknown samples in each analytical run. intavispeptides.com This ensures the continued validity of the results. For peptide analysis, QC testing verifies identity, purity, and concentration using techniques like HPLC and mass spectrometry. creative-proteomics.comijsra.net For methods determining enantiomeric purity, it is critical to control for racemization that might occur during sample preparation, for instance, by using hydrolysis in deuterated acid. nih.govnih.gov

Biochemical Pathways and Enzymatic Interactions Involving D Serine and Glycyl D Serine

Detailed Investigation of D-Serine Metabolism: Synthesis and Degradation Enzymes

The cellular concentration of D-serine is meticulously controlled through a balance between its synthesis and degradation.

Serine racemase (SR) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-serine to D-serine. nih.gov This enzyme is notably present in the mammalian brain, particularly in glial cells, and is the primary endogenous source of D-serine. nih.govnih.gov Beyond its racemization activity, mammalian serine racemase also exhibits a dual function by catalyzing the α,β-elimination of water from L-serine and D-serine to produce pyruvate (B1213749) and ammonia (B1221849). researchgate.net

The catalytic mechanism of serine racemase involves a dual-base system. Lys56 is proposed to act as the si-face base, responsible for the deprotonation of the L-serine external aldimine. Ser84 is suggested to function as the complementary re-face base, which reprotonates the resulting carbanionic intermediate to form D-serine. youtube.com The enzyme can channel L-serine into two distinct pathways: racemization to D-serine or β-elimination to pyruvate. nih.gov Under in vitro steady-state conditions, the wild-type human serine racemase shows a preference for the β-elimination pathway over racemization. nih.gov

Table 1: Kinetic Parameters of Human Serine Racemase Mutants

| Enzyme Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Wild-type | 1.2 ± 0.1 | 5.4 ± 0.8 | 220 ± 40 |

| S84A | 0.20 ± 0.01 | 4.8 ± 0.7 | 42 ± 7 |

Data reflects the β-elimination of L-serine to pyruvate. The S84A mutant, lacking the putative re-face base, loses its racemization activity.

The activity of serine racemase is subject to complex regulation by various factors. Divalent cations, such as magnesium (Mg²⁺), and the magnesium-ATP complex are known to physiologically stimulate the enzyme. nih.gov ATP acts as an allosteric activator, binding to a site distinct from the active site and inducing a conformational change that enhances catalytic activity. nih.gov This allosteric interaction is significant, as ATP can increase the affinity of the enzyme for inhibitors like malonate, and conversely, malonate can increase the affinity for ATP, indicating a communication between the two binding sites. nih.gov Furthermore, intracellular glycine (B1666218) has been identified as a potent endogenous regulator, exerting a persistent inhibitory effect on serine racemase activity. researchgate.netresearchgate.net

D-amino acid oxidase (DAAO) is a flavoenzyme containing flavin adenine (B156593) dinucleotide (FAD) that plays a critical role in the catabolism of D-amino acids, including D-serine. drugbank.comfrontiersin.org It catalyzes the oxidative deamination of D-serine to its corresponding α-keto acid (hydroxypyruvate), ammonia, and hydrogen peroxide. researchgate.netdrugbank.com This enzymatic action is a key mechanism for regulating D-serine levels in the brain and periphery. researchgate.net

Human DAAO functions as a homodimer and exhibits properties characteristic of the dehydrogenase-oxidase class of flavoproteins. nih.gov The enzyme follows a ternary-complex (sequential) kinetic mechanism. nih.govresearchgate.net The catalytic process involves the transfer of a hydride from the α-carbon of the D-amino acid substrate to the N(5) position of the FAD cofactor. researchgate.net Human DAAO displays a relatively low kinetic efficiency for D-serine, which is considered its primary physiological substrate in the brain. researchgate.netresearchgate.net This suggests that its activity is finely tuned to control D-serine concentrations without excessive production of the potentially toxic byproduct, hydrogen peroxide. drugbank.com

Table 2: Apparent Kinetic Properties of Human D-Amino Acid Oxidase

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| D-Serine | 18.2 | 4.8 | 264 |

| D-Alanine | 1.8 | 10.4 | 5780 |

| D-Proline | 1.1 | 5.3 | 4820 |

| D-Cysteine | 0.07 | 1.1 | 15700 |

Determined at 21% oxygen saturation, pH 8.5, and 25°C. researchgate.net

DAAO is predominantly a peroxisomal enzyme. drugbank.comfrontiersin.org In mammals, the highest expression levels of DAAO are found in the liver and kidney, where it is involved in the detoxification of D-amino acids from dietary and bacterial sources. researchgate.net In the brain, DAAO is primarily expressed in glial cells, specifically in astrocytes in the hindbrain, including the cerebellum. researchgate.netresearchgate.net There is also evidence of its expression in the forebrain, although its activity in this region appears to be lower. researchgate.net In addition to its peroxisomal localization, DAAO has been identified on the cell surface of human polymorphonuclear leukocytes, where it is involved in hydrogen peroxide production during phagocytosis.

D-Serine Dehydratase (DSD) Activity and its Metabolic Significance

D-Serine dehydratase (DSD), also known as L-serine ammonia-lyase, is a pyridoxal phosphate (B84403) (PLP)-dependent enzyme that plays a crucial role in the metabolism of serine. scialert.net Primarily located in the cytoplasm of hepatocytes in mammals, this enzyme catalyzes the deamination of L-serine to produce pyruvate and ammonia. scialert.net This reaction is significant in the context of gluconeogenesis, providing a direct pathway for the carbon skeleton of serine to enter central carbohydrate metabolism. scialert.netnih.gov The activity of D-serine dehydratase is metabolically regulated; for instance, its levels are increased during periods of starvation or high-protein diets to facilitate glucose production from amino acids. scialert.net

While the enzyme's name in mammals, L-serine dehydratase, suggests specificity for the L-isomer, in other organisms, a D-serine specific dehydratase is the primary enzyme for D-serine catabolism. For example, in the slime mold Dictyostelium discoideum, D-serine dehydratase (DSD) is markedly more active in degrading D-serine than D-amino acid oxidase (DAO). nih.gov Studies have shown that DSD activity in this organism is thousands of times more efficient at degrading D-serine compared to DAO. nih.gov The disruption of the gene for DSD in D. discoideum leads to the accumulation of intracellular D-serine and significant developmental delays, highlighting the metabolic importance of this enzyme in regulating D-serine levels. nih.gov

In the context of the central nervous system, the degradation of D-serine is critical for modulating its availability as a co-agonist for N-methyl-D-aspartate (NMDA) receptors. While D-amino acid oxidase (DAO) is considered a major enzyme for D-serine degradation in the mammalian brain, particularly in astrocytes, the activity of enzymes like DSD in other organisms underscores the diverse strategies employed in nature to control the levels of this important neuromodulator. nih.govmdpi.com The enzymatic conversion of D-serine to pyruvate represents a key metabolic endpoint for this D-amino acid, linking its catabolism directly to energy metabolism.

Exploration of Glycyl Radical Enzymes in Amino Acid Degradation Pathways Relevant to Glycyl-D-serine

Glycyl radical enzymes (GREs) are a superfamily of enzymes that utilize a glycyl radical cofactor to catalyze chemically challenging reactions, typically under anaerobic conditions. nih.govillinois.edu These enzymes are involved in a wide array of metabolic pathways, including mixed acid fermentation, ribonucleotide reduction, and the degradation of various compounds such as choline (B1196258) and toluene. illinois.edu The glycyl radical is generated post-translationally by a specific activating enzyme, which uses S-adenosylmethionine (AdoMet) to abstract a hydrogen atom from a conserved glycine residue on the GRE. illinois.edunih.gov

While direct evidence of GREs acting on the dipeptide this compound is not documented, the known functions of this enzyme family in amino acid degradation provide a basis for exploring their potential relevance. GREs are known to catalyze bond cleavage reactions, including C-N bond cleavage, which would be required for the degradation of a dipeptide. researchgate.net For instance, the anaerobic degradation of trans-4-hydroxy-L-proline involves the glycyl radical enzyme t4L-HP dehydratase (HypD). researchgate.net More recently, a new GRE, trans-4-hydroxy-D-proline C-N-lyase (HplG), has been identified, which catalyzes a radical-mediated ring opening of its substrate through the cleavage of a C-N bond. researchgate.net This demonstrates the capability of GREs to act on amino acid derivatives and catalyze the cleavage of peptide-like bonds within a ring structure.

The stability of the radical intermediates is a key factor in these reactions. Theoretical studies have shown that glycyl dipeptide radicals are among the most thermochemically stable Cα peptide radicals, which may explain the prevalence of glycine at the radical-bearing site in this enzyme superfamily. uliege.be This intrinsic stability could facilitate reactions involving glycyl-containing peptides. Given that GREs can process complex amino acid derivatives, it is conceivable that a yet-unidentified GRE could be involved in the metabolism of dipeptides like this compound, particularly in anaerobic environments where such enzymes are most active. However, this remains a speculative area requiring further research.

Membrane Transport Mechanisms of D-Serine and Related Dipeptides

Characterization of Amino Acid Transporters (e.g., ASC-1, ASCT-1, ASCT2) Involved in D-Serine Homeostasis

The cellular and extracellular concentrations of D-serine are tightly regulated by a sophisticated network of amino acid transporters, which are crucial for maintaining its role in neurotransmission. Three key transporters involved in D-serine homeostasis are ASC-1, ASCT-1, and ASCT2. wikipedia.org

ASCT1 (Alanine-Serine-Cysteine Transporter 1; SLC1A4) and ASCT2 (Alanine-Serine-Cysteine Transporter 2; SLC1A5) are sodium-dependent transporters that mediate the exchange of small neutral amino acids, including L-serine, D-serine, alanine, and threonine. unc.eduphysiology.orgresearchgate.net Both ASCT1 and ASCT2 have been shown to transport D-serine with physiologically relevant kinetic parameters. unc.edu In cultured rat hippocampal astrocytes, the uptake of D-serine exhibits characteristics consistent with mediation by both ASCT1 and ASCT2. unc.edu These transporters contribute to the sodium-dependent flux of D-serine, playing a role in its clearance from the extracellular space and thereby regulating NMDA receptor activity. unc.edu

ASC-1 (Alanine-Serine-Cysteine Transporter 1; SLC7A10) is a sodium-independent transporter that functions as an obligatory exchanger of small neutral amino acids. researchgate.netwikipedia.org Unlike ASCT1 and ASCT2, ASC-1 transports its substrates, which include D-serine, L-serine, glycine, and L-alanine, in a sodium-free manner. wikipedia.org ASC-1 is predominantly expressed in neurons and is considered a major transporter for D-serine in these cells. johnshopkins.edu It can mediate both the uptake and release of D-serine through hetero-exchange with other neutral amino acids. wikipedia.orgjohnshopkins.edu For example, the uptake of an amino acid like L-alanine can drive the efflux of D-serine.

| Transporter | Gene Name | Sodium Dependence | Primary Location | Key Substrates |

|---|---|---|---|---|

| ASC-1 | SLC7A10 | Independent | Neurons | D-Serine, L-Serine, Glycine, L-Alanine |

| ASCT-1 | SLC1A4 | Dependent | Astrocytes, Neurons | D-Serine, L-Serine, Alanine, Threonine |

| ASCT-2 | SLC1A5 | Dependent | Astrocytes, Neurons | D-Serine, L-Serine, Alanine, Threonine, Glutamine |

Mechanisms of Cellular Uptake and Efflux of D-Serine in Research Models

The cellular uptake and efflux of D-serine are dynamic processes that differ between cell types, primarily neurons and astrocytes, and are mediated by the transporters described above.

In research models using primary astrocyte cultures, D-serine uptake is largely sodium-dependent, consistent with the activity of ASCT-type transporters. This uptake can be inhibited by other small neutral amino acids. The efflux of D-serine from astrocytes can be induced by the presence of extracellular L-serine, demonstrating the hetero-exchange mechanism of these transporters. Astrocytes can release D-serine through various mechanisms, including transporter-mediated efflux and potentially through calcium-dependent exocytosis, although the latter remains a subject of ongoing research. johnshopkins.edu

In neuronal models, both sodium-dependent (via ASCTs) and sodium-independent (via ASC-1) transport mechanisms are at play. uliege.bejohnshopkins.edu The ASC-1 transporter is particularly important for neuronal D-serine dynamics, as it can mediate the release of D-serine in exchange for other amino acids. wikipedia.org This neuronal release of D-serine is thought to be a key mechanism for supplying the co-agonist to synaptic NMDA receptors. johnshopkins.edu Studies using specific inhibitors and knockout mouse models have demonstrated that ASC-1-mediated release of D-serine from neurons can modulate synaptic plasticity, such as long-term potentiation (LTP). wikipedia.org

While specific transporters for the dipeptide this compound have not been characterized, it is known that various di- and tripeptides are transported across cell membranes by proton-coupled peptide transporters (PEPT). This allows for the uptake of small peptides from the diet and in other physiological contexts. It is plausible that this compound could be a substrate for such transporters, but this has not been experimentally verified.

| Cell Type | Primary Uptake Mechanism | Primary Efflux Mechanism | Key Transporters Involved |

|---|---|---|---|

| Astrocytes | Sodium-dependent uptake | Hetero-exchange with other amino acids; potentially exocytosis | ASCT-1, ASCT-2 |

| Neurons | Sodium-dependent and independent uptake | Hetero-exchange (e.g., for L-alanine) | ASC-1, ASCT-1, ASCT-2 |

Enzymatic Hydrolysis and Specificity of Peptidases Towards this compound

Substrate Requirements of DD-Carboxypeptidases and Other Peptidases for this compound

DD-carboxypeptidases are a class of bacterial enzymes, also known as penicillin-binding proteins (PBPs), that play a critical role in the final stages of peptidoglycan biosynthesis. Their primary function is to catalyze the cleavage of the terminal D-alanyl-D-alanine bond of the peptide side chains of peptidoglycan precursors. researchgate.net This reaction is essential for the cross-linking of the bacterial cell wall.

The substrate specificity of DD-carboxypeptidases is highly tuned to their natural substrates. These enzymes recognize and bind to peptide stems that terminate in a D-Ala-D-Ala sequence. johnshopkins.edu Studies with peptidoglycan-mimetic peptides have shown that some low-molecular-mass DD-peptidases exhibit high specificity for substrates that mimic the N-terminus of the bacterial stem peptide. For example, the Streptomyces R61 DD-peptidase is highly active against substrates like Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine.

There is no direct evidence in the reviewed literature to suggest that this compound is a substrate for DD-carboxypeptidases. The specificity of these enzymes for a C-terminal D-Ala-D-Ala moiety makes it unlikely that they would efficiently hydrolyze a this compound dipeptide, which lacks the crucial penultimate D-alanine residue.

Other peptidases also exhibit strict substrate requirements. For example, a dipeptidyl carboxypeptidase from E. coli has been shown to remove dipeptides from the C-terminus of various peptides. However, this enzyme is reportedly unable to attack peptides with a C-terminal D-amino acid. scialert.net This suggests that the D-serine at the C-terminus of this compound would likely prevent its hydrolysis by this particular enzyme. While the introduction of a D-amino acid into a peptide sequence is a known strategy to increase its resistance to degradation by common proteases, the susceptibility of this compound to hydrolysis by other, less characterized or more specialized peptidases cannot be entirely ruled out without direct experimental investigation. The metal-ion-assisted hydrolysis of dipeptides containing a serine residue has been observed, suggesting a potential non-enzymatic or metalloenzyme-catalyzed cleavage pathway, though this is a distinct mechanism from the action of DD-carboxypeptidases.

Investigations into Beta-Lactamase Catalyzed Reactions with Glycyl Moieties

The evolutionary relationship between serine β-lactamases and D-alanyl-D-alanine (D-Ala-D-Ala) transpeptidases has prompted investigations into the ability of β-lactamases to catalyze reactions with substrates that mimic the D-Ala-D-Ala peptides. While β-lactamases are highly efficient at hydrolyzing the β-lactam ring of antibiotics, their interactions with acyclic peptide and depsipeptide analogs, particularly those containing glycyl moieties, have been a subject of detailed enzymatic studies. These investigations provide insights into the substrate specificity and catalytic mechanism of these enzymes beyond their primary role in antibiotic resistance.

Research has demonstrated that β-lactamases from various classes, including A and C, can catalyze the hydrolysis of specific acyclic depsipeptides, which are ester analogs of acyl-D-alanyl-D-alanine peptides. nih.gov Although these depsipeptides are generally considered poor substrates compared to β-lactam antibiotics, their study has been crucial in understanding the catalytic potential of the β-lactamase active site.

A significant focus of this research has been on depsipeptides containing a phenylacetylglycyl group, which serves as an analog for a glycyl-containing dipeptide. One of the most extensively studied model substrates is m-[[(phenylacetyl)-glycyl]oxy]benzoic acid. nih.gov The class C β-lactamase from Enterobacter cloacae P99, in particular, has been shown to effectively catalyze the hydrolysis of this and similar depsipeptides. nih.gov

The catalytic mechanism for the hydrolysis of these glycyl-containing depsipeptides by serine β-lactamases proceeds through a two-step acylation-deacylation pathway, analogous to the mechanism of β-lactam hydrolysis. This involves the formation of a covalent acyl-enzyme intermediate. nih.govnih.gov The active-site serine residue (e.g., Ser-70 in TEM-1 β-lactamase) acts as a nucleophile, attacking the ester carbonyl group of the depsipeptide. nih.gov This results in the acylation of the serine and the release of the leaving group (the alcohol portion of the depsipeptide). nih.govnih.gov Subsequently, a water molecule enters the active site and, acting as a nucleophile, hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the phenylacetylglycine product. nih.gov

Kinetic studies have been instrumental in elucidating the efficiency of these reactions. Steady-state kinetic parameters have been determined for the hydrolysis of a series of acyclic depsipeptides catalyzed by both class A and class C β-lactamases. nih.gov For the hydrolysis of m-[[(phenylacetyl)-glycyl]oxy]benzoic acid by the E. cloacae P99 enzyme, quantitative analysis of the kinetics supports a reaction mechanism involving an acyl-enzyme intermediate where its formation is the rate-determining step under substrate saturation. nih.gov

| Enzyme | Substrate | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Enterobacter cloacae P99 (Class C) | m-[[(phenylacetyl)-glycyl]oxy]benzoic acid | Data Not Specified | Data Not Specified | Data Not Specified |

| Bacillus cereus I (Class A) | m-[[(phenylacetyl)-glycyl]oxy]benzoic acid | Data Not Specified | Data Not Specified | Data Not Specified |

| TEM-2 (Class A) | m-[[(phenylacetyl)-glycyl]oxy]benzoic acid | Data Not Specified | Data Not Specified | Data Not Specified |

| Staphylococcus aureus PC1 (Class A) | m-[[(phenylacetyl)-glycyl]oxy]benzoic acid | Data Not Specified | Data Not Specified | Data Not Specified |

Note: While specific values were determined in the cited literature, they are not explicitly provided in the abstracts. The table reflects the compounds studied.

Furthermore, a key finding from these investigations is the ability of certain β-lactamases to catalyze acyl-transfer reactions from these glycyl-containing depsipeptides to specific amino acid acceptors. pnas.org For instance, the E. cloacae P99 β-lactamase can catalyze the transfer of the phenylacetylglycyl moiety to D-phenylalanine. nih.gov This aminolysis reaction competes with hydrolysis and is a characteristic feature of D-Ala-D-Ala transpeptidases, further strengthening the evolutionary and mechanistic link between these two enzyme families. pnas.org The necessity of the active-site serine for this aminolysis reaction has been confirmed using a Ser-70->Gly mutant of the TEM-1 β-lactamase, which was unable to catalyze either hydrolysis or aminolysis of N-(phenylacetyl)glycyl depsipeptides. nih.gov

| Substrate | Amino Acid Acceptor | Product |

|---|---|---|

| m-[[(phenylacetyl)-glycyl]oxy]benzoic acid | D-phenylalanine | (phenylacetyl)glycyl-D-phenylalanine |

These studies on glycyl-containing depsipeptides have revealed that the active site of β-lactamases is more versatile than previously thought, capable of binding and processing substrates other than their canonical β-lactam targets. The ability to hydrolyze ester bonds and perform acyl-transfer reactions highlights a retained functionality from their presumed D-Ala-D-Ala transpeptidase ancestors.

Molecular and Cellular Mechanisms of Action Attributed to D Serine and Glycyl D Serine

D-Serine Interaction with N-Methyl-D-Aspartate Receptors (NMDARs)

NMDARs are heterotetrameric protein complexes, typically composed of two obligatory GluN1 subunits and two GluN2 subunits (GluN2A-D), though GluN3 subunits can also be incorporated researchgate.net. The activation of these receptors is contingent upon the binding of glutamate (B1630785) to the GluN2 subunit and a co-agonist to the GluN1 subunit researchgate.netelifesciences.orgfrontiersin.orgnih.gov.

D-Serine as an Endogenous Co-agonist at the Glycine (B1666218) Modulatory Site (GluN1)

D-serine is recognized as a significant endogenous co-agonist for NMDARs, binding to the same modulatory site as glycine on the GluN1 subunit nih.govresearchgate.netfrontiersin.orgrndsystems.com. Research indicates that D-serine is often a more potent agonist than glycine at this site, contributing significantly to NMDAR activation and downstream signaling in various brain regions frontiersin.orgnih.govnih.govmdpi.com. Its presence in the brain, particularly in concentrations sufficient to saturate the glycine site in certain areas like the frontal cortex, supports its role as a key endogenous modulator of NMDAR function nih.gov.

Subunit-Specific Binding Affinities and Allosteric Modulation (e.g., GluN2A, GluN2B, GluN3)

D-serine exhibits specific binding characteristics with different NMDAR subunits. It binds to the GluN1 subunit with an affinity of approximately 7 μM frontiersin.org. Furthermore, D-serine has been shown to bind to GluN3 subunits with even higher affinity frontiersin.org. While primarily associated with the GluN1 subunit's glycine-binding site, D-serine has also been observed to bind to the GluN2A subunit, potentially competing with glutamate binding and influencing receptor activity elifesciences.orgnih.gov. The GluN2A subunit is often found in synaptic NMDARs, suggesting a role for D-serine in modulating these specific receptor populations uliege.befrontiersin.org.

Table 1: D-Serine Binding and Potency at NMDARs

| Target Site/Receptor | Co-agonist | Affinity/Potency Information | Reference(s) |

| NMDAR (GluN1 subunit) | D-Serine | Affinity ~7 μM frontiersin.org | frontiersin.org |

| NMDAR (GluN1 subunit) | D-Serine | 3-4 times more potent than Glycine (ED50) nih.gov | nih.gov |

| NMDAR (GluN1 subunit) | Glycine | ED50 values for potentiation nih.gov | nih.gov |

| NMDAR (GluN3 subunit) | D-Serine | Higher affinity compared to GluN1 binding frontiersin.org | frontiersin.org |

Synaptic vs. Extrasynaptic NMDAR Modulation by D-Serine in Neuronal Models

D-serine is generally considered to be the primary endogenous co-agonist for synaptic NMDARs, particularly those containing the GluN2A subunit uliege.befrontiersin.org. In contrast, glycine is often implicated as the co-agonist for extrasynaptic NMDARs, which are associated with GluN2B subunits uliege.befrontiersin.org. This spatial segregation suggests that D-serine plays a crucial role in mediating activity-dependent synaptic plasticity at the synapse frontiersin.orgu-tokyo.ac.jpplos.org. However, some research indicates that this distinction can be developmentally regulated and that subunit composition may not always strictly dictate co-agonist preference u-tokyo.ac.jpplos.org.

Intracellular Signaling Cascades Influenced by D-Serine

Activation of the mTOR Pathway in Cellular Proliferation Studies

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell metabolism, growth, proliferation, and survival, integrating signals from nutrients, growth factors, and amino acids mdpi.comnih.govnih.gov. D-serine has been shown to activate the mTOR pathway, particularly mTORC1, in cellular proliferation studies. This activation has been observed in contexts such as kidney remodeling, where D-serine promotes cellular proliferation through mTOR-related pathways, including the PI3K/Rheb axis nih.gov.

Involvement of ERK Signaling in Neuronal Excitability Mechanisms

Extracellular signal-regulated kinases (ERK), a type of mitogen-activated protein kinase, are involved in transducing extracellular signals into intracellular responses that affect neuronal excitability and synaptic plasticity researchmap.jp. D-serine has been implicated in modulating neuronal excitability through its influence on ERK signaling. For instance, studies have suggested that D-serine contributes to seizure development partially via the ERK signaling pathway frontiersin.orgnih.gov. This involvement highlights D-serine's role in regulating neuronal activity and plasticity through intracellular signaling cascades.

Note on Glycyl-D-serine: While this article outlines the mechanisms attributed to D-serine in relation to NMDARs and intracellular signaling pathways as per the provided structure, specific research detailing the direct involvement of this compound in these precise mechanisms was not extensively found in the executed searches. The available literature primarily focuses on D-serine's actions in these contexts.

Compound List:

this compound

D-serine

Glycine

Glutamate

L-serine

N-methyl-D-aspartate (NMDA)

GluN1

GluN2A

GluN2B

GluN3

L-aspartic acid β-hydroxamate (LaaβH)

5-chlorobenzo[d]isoxazol-3-ol (B1229548) (CBIO)

Rapamycin

Ly294002

MK-801

7-Chlorokynurenic acid

D-amino acid oxidase (DAAO)

D-cycloserine

D-alanine

Quinoxalines

Kynurenate

Glycine methylester

L-serine-O-sulfate

L-homocysteic acid

D-alpha-aminoadipate

Gamma-D-glutamylglycine

Beta-D-aspartylaminomethylphosphonic acid

Phencyclidine

Thienyl derivative

S100b

GFAP

SR (Serine Racemase)

TGF-β1 (Transforming growth factor beta 1)

DTD1 (D-aminoacyl-tRNA deacylase 1)

ASCT-1

ASCT-2

TRPA1

AMPAR (AMPA receptor)

mGluR (metabotropic glutamate receptor)

Rheb

TSC (Tuberous Sclerosis Complex)

4EBP1 (eukaryotic translation initiation factor 4E-binding protein 1)

S6K1 (ribosomal protein S6 kinase 1)

ERK (Extracellular Signal-regulated Kinase)

MEK2

Ras

CREB1

PKCα (protein kinase C alpha)

Paxillin

RhoA

Rac1

PI3K (Phosphoinositide 3-kinase)

AKT (Protein Kinase B)

ULK1 (unc-51-like autophagy-activated kinase 1)

ATG13 (autophagy-related gene 13)

TFEB (transcription elongation factor b)

FOX O (forkhead box O)

PHGDH (Phosphoglycerate dehydrogenase)

Sideroflexin 1

Regulation of Glucose Homeostasis and Insulin (B600854) Secretion Mechanisms in Pancreatic β-Cell Models

Research investigating the intricate mechanisms governing glucose homeostasis and insulin secretion within pancreatic β-cells has predominantly focused on the role of D-serine. Studies suggest that D-serine can influence β-cell function, potentially through its interaction with N-methyl D-aspartate receptors (NMDARs) that are expressed by these cells nih.govresearchgate.netdiabetesjournals.org. In vitro experiments using mouse islets have demonstrated that when D-serine is administered alongside NMDAR agonists and under conditions of elevated glucose, it can potentiate glucose-stimulated insulin secretion (GSIS) and enhance the electrical activity of β-cell membranes nih.govdiabetesjournals.org. In vivo studies in mice have also correlated systemic increases in D-serine levels with improvements in blood glucose control and insulin secretion nih.gov.

The proposed mechanism involves the activation of β-cell NMDARs, which requires the simultaneous presence of an NMDAR agonist (such as NMDA), the D-serine co-agonist, and functional GluN1 receptor subunits nih.gov. While some research indicates that a loss of NMDAR function in β-cells can lead to impaired GSIS and glucose intolerance, these effects appear to be highly context-dependent, varying with factors such as mouse strain, age, diet, and sex nih.gov. Conversely, other findings suggest that D-serine might, under certain conditions, reduce insulin secretion through NMDAR activation, highlighting the complexity of its regulatory role researchgate.net. The precise interplay between D-serine, NMDARs, and glucose metabolism within β-cells remains an active area of investigation, with evidence suggesting that D-serine and related compounds can impact systemic glucose metabolism researchgate.net.

Role in Bone Metabolism and Cellular Differentiation Research

The influence of serine enantiomers, particularly D-serine, on bone metabolism and cellular differentiation has been a significant focus of scientific inquiry, especially concerning conditions like osteoporosis.

D-Serine as a Modulator of Osteoclast Differentiation and Activity

D-serine has emerged as a key modulator of osteoclast differentiation and activity, primarily demonstrating inhibitory effects on bone resorption mdpi.comnih.govkoreascience.krresearchgate.netfrontiersin.orgresearchgate.netnih.gov. Studies have shown that D-serine can suppress osteoclast activation by reducing the expression of cathepsin K, a critical marker of osteoclast activity, and by decreasing tartrate-resistant acid phosphatase (TRAP) activity in a dose-dependent manner mdpi.comkoreascience.krresearchgate.net. These findings indicate that D-serine possesses anti-resorptive properties mdpi.com.

Mechanistically, D-serine is synthesized from L-serine by the enzyme serine racemase (SR) within osteoblasts. It is then released into the extracellular environment, where it exerts a paracrine effect on osteoclasts nih.govfrontiersin.orgresearchgate.net. Osteoclasts possess amino acid transporters, including ATB(0,+) and ASCT2, which facilitate the uptake of serine enantiomers nih.gov. This uptake allows D-serine to inhibit the differentiation and maturation of osteoclasts at concentrations ranging from 0.1 to 1 mM, without negatively impacting cellular survival nih.gov. In contrast, L-serine has been observed to promote osteoclastic differentiation, an effect that can be counteracted by D-serine nih.gov. The balance between L-serine and D-serine appears crucial for maintaining skeletal homeostasis, with D-serine playing a role in mitigating excessive bone resorption frontiersin.org.

Mechanistic Studies on Sericin-Derived Serine Enantiomers in Osteogenic Cells

Sericin, a proteinaceous biomaterial derived from silk, has shown promise in modulating bone metabolism, largely due to its high L-serine content and its capacity to be converted into D-serine mdpi.comkoreascience.krnih.govresearchgate.net. Research indicates that sericin supplementation can positively influence bone health, particularly in experimental models of osteoporosis mdpi.comkoreascience.krnih.govresearchgate.net. Administration of sericin has been linked to elevated serum levels of D-serine mdpi.comkoreascience.krnih.govresearchgate.net and an upregulation of key bone-related proteins, including bone morphogenetic protein-2 (BMP-2), osterix, and Runx2 mdpi.com.

From a mechanistic standpoint, L-serine derived from sericin has been shown to significantly enhance the expression of osteogenic markers in osteoblasts, such as alkaline phosphatase (ALP), Runx2, osterix, and collagen type I alpha 1 (Col1a1), thereby promoting bone formation mdpi.comnih.gov. Concurrently, the D-serine generated from L-serine contributes to the inhibition of osteoclast activity, as previously described mdpi.comkoreascience.krnih.gov. This dual action—promoting osteoblast activity and inhibiting osteoclast activity—collectively contributes to an increase in bone mass. Evidence from micro-computed tomography (μ-CT) analysis has corroborated these findings, demonstrating improvements in trabecular bone parameters, including increased bone volume and reduced trabecular separation, in animal models treated with sericin mdpi.com.

This compound and D-Serine in Microbial Cell Wall Remodeling and Antimicrobial Mechanisms

D-serine plays a significant role in bacterial cell wall synthesis and has shown potential for synergistic effects when used in combination with antibiotics. While specific research directly implicating this compound in these particular mechanisms is limited, its component D-serine is central to these processes.

Incorporation of D-Serine into Peptidoglycan Precursors (e.g., D-alanine-D-serine residue)